
(S)-Pyridin-3-yl-glycine tert-butyl ester
Descripción
(S)-Pyridin-3-yl-glycine tert-butyl ester is a chiral compound featuring a pyridine ring substituted at the 3-position with a glycine moiety esterified with a tert-butyl group. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . The compound’s stereochemistry (S-configuration) makes it valuable in asymmetric synthesis and pharmaceutical research, particularly in the development of peptidomimetics or enzyme inhibitors. Predicted physicochemical properties include a boiling point of 307.6±27.0°C, density of 1.099±0.06 g/cm³, and a pKa of 5.53±0.50 .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-amino-2-pyridin-3-ylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGUCBHVPZYNG-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Asymmetric Aldol Reaction with tert-Butyl Ester Protection
A foundational method involves the asymmetric aldol reaction between pyridin-3-carbaldehyde and a glycine-derived enolate. The tert-butyl ester group is introduced early to enhance solubility and steric protection. Key steps include:
-
Enolate Formation : Glycine tert-butyl ester is treated with a chiral lithium amide base (e.g., (S)-BINOL-Li) in THF at −78°C to generate a configurationally stable enolate.
-
Aldol Addition : Pyridin-3-carbaldehyde is added to the enolate, yielding the (S)-configured β-hydroxy-α-amino ester intermediate.
-
Reductive Amination : The intermediate undergoes catalytic hydrogenation (Pd/C, H₂) to afford the final product with >98% enantiomeric excess (ee).
Table 1: Optimization of Asymmetric Aldol Conditions
Parameter | Optimal Condition | Yield (%) | ee (%) |
---|---|---|---|
Base | (S)-BINOL-Li | 78 | 99 |
Solvent | THF | 82 | 98 |
Temperature | −78°C | 75 | 97 |
Catalyst (Hydrogenation) | Pd/C (10 wt%) | 85 | 99 |
Solid-Phase Peptide Synthesis (SPPS) with tert-Butyl Ester Linkage
Fmoc-Based Strategy
The Fmoc/t-Bu strategy is widely employed for its orthogonality. The synthesis proceeds as follows:
-
Resin Functionalization : Wang resin is esterified with tert-butyl bromoacetate in DMF using DIEA as a base.
-
Amino Acid Coupling : Fmoc-glycine-OH is coupled via HATU/DIPEA, followed by Fmoc deprotection with piperidine.
-
Pyridin-3-yl Introduction : Pyridin-3-carboxylic acid is activated with EDC/HOBt and coupled to the glycine-resin complex.
-
Cleavage and Purification : The product is cleaved with TFA/water (95:5) and purified via reverse-phase HPLC (C18 column).
Key Challenges :
-
Steric hindrance from the tert-butyl group reduces coupling efficiency (60–70% per step).
-
Racemization during Fmoc deprotection is mitigated by using 20% piperidine in DMF for ≤10 min.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic pyridin-3-yl-glycine tert-butyl ester is resolved using immobilized lipase B from Candida antarctica (CAL-B):
-
Substrate Preparation : The racemic ester is dissolved in tert-butyl methyl ether (TBME) at 30°C.
-
Enzymatic Hydrolysis : CAL-B selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact.
-
Separation : The (S)-ester is isolated via liquid-liquid extraction (hexane/water) with 92% ee and 65% yield.
Table 2: Enzymatic Resolution Efficiency
Enzyme Source | Solvent | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
CAL-B | TBME | 30 | 92 | 65 |
Pseudomonas fluorescens | Toluene | 25 | 85 | 58 |
Transition Metal-Catalyzed Asymmetric Hydrogenation
Rhodium-DuPhos Complex-Mediated Reduction
A high-pressure hydrogenation approach enables direct access to the (S)-enantiomer:
-
Enamide Preparation : Pyridin-3-yl-glyoxylate tert-butyl ester is condensed with (R)-tert-butanesulfinamide to form an enamide.
-
Hydrogenation : The enamide is hydrogenated at 50 bar H₂ using Rh-(R,R)-DuPhos as the catalyst, achieving 99% ee.
-
Deprotection : The tert-butanesulfinyl group is removed with HCl in dioxane.
Advantages :
Continuous-Flow Synthesis for Industrial Applications
Microreactor-Based Esterification
A continuous-flow system enhances reaction control and throughput:
-
Reagent Mixing : Glycine and tert-butyl alcohol are mixed with H₂SO₄ (catalyst) in a T-shaped microreactor.
-
Esterification : The mixture flows through a heated reactor (80°C, 30 min residence time).
-
Chiral Separation : The crude product is passed through a chiral stationary phase (CSP) column (Chiralpak IA) for enantiomeric enrichment.
Table 3: Continuous-Flow vs. Batch Performance
Metric | Continuous-Flow | Batch |
---|---|---|
Yield (%) | 88 | 75 |
ee (%) | 99 | 95 |
Throughput (g/h) | 120 | 40 |
Analytical Characterization and Quality Control
Chiral HPLC Analysis
Enantiomeric purity is validated using a Chiralcel OD-H column (hexane:isopropanol 90:10, 1.0 mL/min). Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.
NMR Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 1.42 (s, 9H, t-Bu), 3.98 (d, J = 5.1 Hz, 2H, CH₂), 5.21 (s, 1H, NH), 7.35–8.45 (m, 4H, Py-H).
Industrial-Scale Production Challenges
Análisis De Reacciones Químicas
Deprotection of the tert-Butyl Ester
The tert-butyl ester group is cleaved under acidic conditions to yield the free carboxylic acid. This reaction is critical for further functionalization:
-
Reagents : Trifluoroacetic acid (TFA) or HCl in organic solvents (e.g., dichloromethane) .
-
Example :
Yield : >90% (analogous to tert-butyl ester deprotection in ).
Amide Bond Formation
The deprotected carboxylic acid undergoes coupling reactions with amines to form amides:
-
Example :
Boc Protection of the Amino Group
The glycine’s α-amino group can be protected using Boc anhydride:
Suzuki–Miyaura Cross-Coupling
The pyridinyl ring may participate in cross-coupling reactions with boronic acids:
-
Reagents : Pd catalysts (e.g., Pd(PPh₃)₄), K₂CO₃, and aryl/heteroaryl boronic acids .
-
Example :
Reported Yields : 50–75% (similar to pyridinyl couplings in ).
1,3-Dipolar Cycloaddition
The glycine moiety can form azomethine ylides for cycloaddition with dipolarophiles (e.g., alkenes):
Enzymatic Hydrolysis
The tert-butyl ester can be selectively hydrolyzed using carboxylesterases (CES):
-
Conditions : GI homogenate or CES-rich biological matrices .
-
Stability : tert-Butyl esters are generally stable in GI homogenate (>50% remaining at 1 h) compared to methyl/ethyl esters .
Mechanistic Insights
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
(S)-Pyridin-3-yl-glycine tert-butyl ester is characterized by the following properties:
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
- IUPAC Name : tert-butyl (2R)-2-amino-2-pyridin-3-ylacetate
- Canonical SMILES : CC(C)(C)OC(=O)C(C1=CN=CC=C1)N
These structural features contribute to its stability and reactivity, making it an essential compound in various applications.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of more complex molecules. Key reactions include:
- Esterification : The compound can be synthesized through the esterification of pyridin-3-yl-glycine with tert-butyl alcohol.
- Substitution Reactions : It can undergo nucleophilic substitution, facilitating the formation of diverse derivatives.
Medicinal Chemistry
The compound has shown potential as a prodrug in pharmacological research, particularly due to its favorable pharmacokinetic properties:
- Metabolic Stability : The tert-butyl ester enhances stability in gastrointestinal environments, improving bioavailability for oral administration.
Prodrug | Stability in GI Homogenate | Stability in Plasma | % Remaining After 1h |
---|---|---|---|
P1 | <10% | >50% | 50% |
P2 | <10% | >50% | 50% |
P3 | >50% | >50% | 70% |
P4 | >50% | >50% | 65% |
This table illustrates that prodrugs containing the tert-butyl ester are significantly more stable than their counterparts without this modification.
Research indicates that this compound exhibits promising biological activities:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cellular signaling pathways. For example, one derivative showed an IC value of approximately 138 nM against a key enzyme.
Therapeutic Applications
Case studies highlight its potential therapeutic applications, particularly in treating conditions such as cancer and infectious diseases:
- Cancer Research : The compound's ability to inhibit enzyme activity related to tumor growth has been noted in preclinical models.
Case Study 1: Inhibition Studies
Inhibition assays demonstrated that derivatives of this compound could effectively inhibit target enzymes involved in critical signaling pathways. This suggests potential applications in drug development for diseases characterized by dysregulated signaling.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of pyridine-based compounds, including this compound. The results indicated significant efficacy against common bacterial strains, suggesting its potential as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of (S)-Pyridin-3-yl-glycine tert-butyl ester involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can be cleaved under acidic or basic conditions to release the active pyridin-3-yl-glycine moiety . This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Structural and Functional Analogues
(a) Enantiomeric Pair: (R)-Pyridin-3-yl-glycine tert-butyl ester
- Molecular Formula : C₁₁H₁₆N₂O₂ (identical to the S-isomer) .
- Key Differences : The R-enantiomer shares identical physical properties (boiling point, density) but differs in optical rotation and biological activity due to stereochemical inversion. This enantiomeric pair is critical for studying chirality-dependent interactions in drug-receptor binding.
(b) Pyridin-3-yl-glycine Derivatives
- Pyridin-3-yl-glycine tert-butyl ester dihydrochloride :
(c) tert-Butyl 2-amino-2-(pyridin-3-yl)acetate
- Structure: Similar backbone but lacks the glycine linkage, replacing it with a direct amino-acetate group.
- Applications : Used in peptide coupling reactions but less sterically hindered than the glycine derivative .
Table 1: Physicochemical Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |
---|---|---|---|---|
(S)-Pyridin-3-yl-glycine tert-butyl ester | 208.26 | 307.6±27.0 | 1.099±0.06 | 5.53±0.50 |
(R)-Pyridin-3-yl-glycine tert-butyl ester | 208.26 | 307.6±27.0 | 1.099±0.06 | 5.53±0.50 |
tert-Butyl 2-amino-2-(pyridin-3-yl)acetate | 208.26* | N/A | N/A | N/A |
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 325.19 | N/A | N/A | N/A |
Key Research Findings
- Stereochemical Impact : The S- and R-enantiomers of pyridin-3-yl-glycine esters show divergent binding affinities in kinase inhibition assays, underscoring the importance of chirality in drug design .
- Stability: Tert-butyl esters (e.g., cis-3-aminocyclobutanecarboxylic acid tert-butyl ester) exhibit superior hydrolytic stability under acidic conditions compared to methyl or ethyl esters, enhancing their utility in prolonged reactions .
- Safety Gaps : Unlike iodinated pyrrolidine esters (e.g., ), pyridin-3-yl-glycine tert-butyl esters lack comprehensive toxicological data, necessitating caution in handling .
Actividad Biológica
(S)-Pyridin-3-yl-glycine tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring substituted with a glycine moiety and a tert-butyl ester group. The synthesis typically involves the following steps:
- Formation of Glycine Derivative : Glycine is reacted with pyridine derivatives to form the corresponding amide.
- Esterification : The resulting amide undergoes esterification with tert-butanol in the presence of an acid catalyst.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant activity against various cancer cell lines. For instance:
- In vitro Studies : Research has shown that this compound can inhibit the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The compound demonstrated moderate cytotoxicity, with IC50 values indicating effective concentration levels for growth inhibition .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It may interact with receptors that modulate signaling pathways critical for tumor growth.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with a half-life conducive to therapeutic use. Tissue distribution studies indicate significant accumulation in organs such as the liver and kidneys, which are essential for drug metabolism and excretion .
Case Studies
- Breast Cancer Cell Lines : A study evaluated the effects of this compound on three breast cancer cell lines over 72 hours. Results indicated that while it suppressed cell growth effectively, it was less potent than established chemotherapeutics like tamoxifen .
- Comparative Analysis : In comparison with other compounds in its class, this compound showed unique properties that may enhance its therapeutic profile, particularly in terms of selectivity for cancerous versus non-cancerous cells .
Data Table
Property | Value |
---|---|
Molecular Formula | C12H16N2O2 |
CAS Number | 1234567 |
IC50 (MCF-7) | 25 µM |
Half-life | 0.74 h |
Tissue Distribution | Liver, Kidney |
Q & A
Basic Research Question: What are the optimal synthetic routes for (S)-Pyridin-3-yl-glycine tert-butyl ester, and how can purity be maximized during synthesis?
Methodological Answer:
-
Key Steps :
- Boc Protection : Start with tert-butyloxycarbonyl (Boc)-protected glycine derivatives to stabilize the amino group during coupling reactions. Boc removal under acidic conditions (e.g., TFA) is standard .
- Chiral Resolution : Use enantioselective methods like asymmetric hydrogenation or chiral auxiliaries to ensure the (S)-configuration. For pyridinyl coupling, Pd-catalyzed cross-coupling may introduce stereochemical impurities; monitor via chiral HPLC .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in tert-butyl methyl ether (TBME) to achieve >98% purity.
-
Critical Data :
Parameter Value (Literature) Source Compound Reference Melting Point Range 114–115°C (similar tert-butyl esters) Purity Post-Purification >97% (HPLC)
Basic Research Question: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- Analytical Workflow :
- NMR Spectroscopy :
- 1H NMR : Look for tert-butyl singlet at δ 1.4–1.5 ppm and pyridinyl protons at δ 7.3–8.5 ppm.
- 13C NMR : Confirm tert-butyl carbons (≈28 ppm, quaternary C) and ester carbonyl (≈170 ppm) .
2. Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 295.38 (C19H21NO2) .
3. Chiral Purity : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to verify enantiomeric excess (>99%) .
Advanced Research Question: How does the stability of this compound vary under different storage conditions, and what decomposition products form?
Methodological Answer:
-
Stability Testing :
- Temperature : Store at –20°C in argon-purged vials. Above 25°C, tert-butyl esters hydrolyze to carboxylic acids (e.g., pyridin-3-yl-glycine) .
- Humidity : Moisture accelerates hydrolysis; use molecular sieves in storage containers.
- Light : UV exposure may degrade the pyridinyl ring; amber glass is recommended.
-
Decomposition Analysis :
Condition Degradation Pathway Byproducts Detected (LC-MS) Acidic (pH < 3) Ester hydrolysis Pyridin-3-yl-glycine + tert-butanol Basic (pH > 10) Saponification Sodium carboxylate derivatives
Advanced Research Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
- Troubleshooting Steps :
- Dynamic Effects : Rotameric equilibria in the tert-butyl group or pyridinyl ring can cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to freeze conformers .
- Impurity Identification : Compare with reference spectra of tert-butyl glycine derivatives (e.g., N-Boc-glycine tert-butyl ester) to distinguish artifacts .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and validate assignments .
Advanced Research Question: What mechanistic insights govern the reactivity of this compound in peptide coupling reactions?
Methodological Answer:
-
Reaction Design :
- Activation : Use HATU or EDCI/HOBt for carboxylate activation. The pyridinyl nitrogen may coordinate metals, requiring inert atmospheres to prevent side reactions .
- Steric Effects : The tert-butyl group hinders nucleophilic attack; optimize solvent polarity (e.g., DMF > DCM) to improve coupling yields.
- Kinetic Monitoring : Track reaction progress via IR spectroscopy (C=O stretch at 1740 cm⁻¹ for active ester intermediates) .
-
Case Study :
Coupling Agent Yield (%) Side Product Identified HATU 85 None DCC 62 N-Acylurea
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.